Amtolmetin guacil
Overview
Description
Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and gastroprotective properties. It is a prodrug of tolmetin, designed to reduce the gastrointestinal side effects commonly associated with NSAIDs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amtolmetin guacil is synthesized through the amidation of tolmetin with glycine. The reaction typically involves the following steps:
Tolmetin Synthesis: Tolmetin is synthesized by reacting 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid with appropriate reagents.
Amidation: Tolmetin is then reacted with glycine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Amtolmetin guacil undergoes several types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed to produce tolmetin, MED5, and guaiacol.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and enzymes in the gastrointestinal tract.
Oxidation and Reduction: May involve reagents like hydrogen peroxide or reducing agents under controlled laboratory conditions.
Major Products Formed:
Tolmetin: The primary active metabolite.
MED5: A secondary metabolite.
Guaiacol: Another secondary metabolite.
Scientific Research Applications
Amtolmetin guacil has a wide range of applications in scientific research, including:
Chemistry:
- Used as a model compound to study the synthesis and hydrolysis of prodrugs.
Biology:
- Investigated for its effects on cellular pathways and enzyme activities.
Medicine:
- Studied for its anti-inflammatory, analgesic, and gastroprotective properties.
- Used in research on rheumatoid arthritis, osteoarthritis, and other inflammatory conditions .
Industry:
- Employed in the development of new NSAIDs with reduced gastrointestinal side effects.
Mechanism of Action
Amtolmetin guacil exerts its effects through several mechanisms:
Prostaglandin Synthesis Inhibition: It inhibits the enzyme cyclooxygenase (COX), reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.
Capsaicin Receptor Stimulation: The presence of a vanillic moiety allows it to stimulate capsaicin receptors in the gastrointestinal wall, leading to the release of gastroprotective nitric oxide (NO).
NO Release: The release of NO provides additional gastroprotective effects.
Comparison with Similar Compounds
Tolmetin: The parent compound, also an NSAID with similar anti-inflammatory properties.
Ibuprofen: Another NSAID, commonly used for pain and inflammation but with higher gastrointestinal side effects.
Naproxen: An NSAID with a longer half-life but also associated with gastrointestinal issues.
Uniqueness: Amtolmetin guacil is unique due to its gastroprotective properties, which are attributed to its ability to release NO and stimulate capsaicin receptors. This makes it a preferable option for patients who require long-term NSAID therapy but are at risk of gastrointestinal complications .
Properties
IUPAC Name |
(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJNMKKMGIAGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236291 | |
Record name | Amtolmetin guacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87344-06-7 | |
Record name | Amtolmetin guacil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amtolmetin guacil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amtolmetin guacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMTOLMETIN GUACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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